4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid
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Overview
Description
4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid typically involves the reaction of cyanuric chloride with methylamine and ammonia. The reaction proceeds through a series of nucleophilic substitutions, resulting in the formation of the desired triazine derivative. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carbamoyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the amino and carbamoyl groups.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-chloro-1,3,5-triazine-2-carboxylic acid
- 4-Amino-6-ethyl-1,3,5-triazine-2-carboxylic acid
- 4-Amino-6-(ethylcarbamoyl)-1,3,5-triazine-2-carboxylic acid
Uniqueness
4-Amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylcarbamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo diverse chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties.
Properties
CAS No. |
61481-38-7 |
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Molecular Formula |
C6H7N5O3 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
4-amino-6-(methylcarbamoyl)-1,3,5-triazine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N5O3/c1-8-4(12)2-9-3(5(13)14)11-6(7)10-2/h1H3,(H,8,12)(H,13,14)(H2,7,9,10,11) |
InChI Key |
WRGLAWVBICQBIO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=NC(=N1)N)C(=O)O |
Origin of Product |
United States |
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